molecular formula C29H39NO4 B13438281 18,19-Dehydrobuprenorphine CAS No. 155203-05-7

18,19-Dehydrobuprenorphine

Cat. No.: B13438281
CAS No.: 155203-05-7
M. Wt: 465.6 g/mol
InChI Key: XXEUUFWMPBSHCE-IHFGGWKQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

18,19-Dehydrobuprenorphine, also known as HS-599, is a didehydro derivative of buprenorphine. This compound is notable for its high potency, being approximately twice as potent as buprenorphine. It has shown a long-lasting antinociceptive response in animal tests and does not induce conditioned place-preference, unlike buprenorphine and morphine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 18,19-Dehydrobuprenorphine involves the dehydrogenation of buprenorphine. The process typically includes the use of specific reagents and catalysts to facilitate the removal of hydrogen atoms from the buprenorphine molecule. The exact reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is designed to be economically and ecologically efficient, ensuring high yields and minimal waste. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

18,19-Dehydrobuprenorphine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcome .

Major Products

Scientific Research Applications

18,19-Dehydrobuprenorphine has a wide range of scientific research applications:

Mechanism of Action

18,19-Dehydrobuprenorphine exerts its effects primarily through its interaction with opioid receptors. It has a high affinity for the μ-opioid receptor, which is responsible for its potent analgesic effects. The compound also interacts with δ- and κ-opioid receptors, although with lower affinity. The molecular targets and pathways involved in its mechanism of action are similar to those of buprenorphine but with enhanced potency and duration of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high potency, long-lasting effects, and lack of conditioned place-preference induction. These properties make it a promising candidate for further research and potential therapeutic applications .

Biological Activity

18,19-Dehydrobuprenorphine , also known as HS-599, is a didehydro derivative of buprenorphine, a well-known opioid analgesic. This compound has garnered attention for its enhanced potency and unique pharmacological profile compared to its parent compound.

Potency and Receptor Affinity

Research indicates that this compound exhibits approximately twice the potency of buprenorphine in producing antinociceptive effects in animal models. It has a significantly higher affinity for the μ-opioid receptor (about three times greater than buprenorphine) while demonstrating lower affinities for the δ- and κ-opioid receptors . This selective binding contributes to its distinct pharmacological properties, particularly in pain management without the typical side effects associated with other opioids .

Antinociceptive Effects

In studies involving rat models, HS-599 has shown a long-lasting antinociceptive response when administered subcutaneously. It acts as a full agonist in certain pain models (e.g., tail-flick test) but behaves as a partial agonist in others (e.g., plantar test). Importantly, HS-599 does not induce conditioned place preference (CPP), which is often associated with addictive potential in opioids .

The mechanism of action for this compound involves:

  • Full Agonism at μ-opioid Receptors : Producing robust analgesic effects.
  • Partial Agonism at Other Receptors : This may contribute to its lower risk of addiction and side effects.
  • Antagonistic Properties : In certain contexts, HS-599 acts as an antagonist at δ- and κ-opioid receptors, shifting concentration-response curves to the right without affecting the slope of these curves .

Comparative Studies

A comparative analysis of HS-599 against other opioids highlights its unique profile:

Compoundμ-Receptor Affinityδ-Receptor Affinityκ-Receptor AffinityCPP Induction
This compoundHighLowLowNo
BuprenorphineModerateModerateModerateYes
MorphineHighLowModerateYes

This table illustrates how this compound stands out due to its high selectivity for μ-opioid receptors and lack of CPP induction .

Long-Lasting Analgesia

In a pivotal study published in 2001, HS-599 was evaluated for its analgesic properties in rats. The findings demonstrated that it produced a long-lasting antinociceptive effect without inducing CPP. The study indicated that while naloxone and naltrexone effectively antagonized its analgesic effects, δ-opioid antagonists did not .

Pharmacological Evaluation

Further pharmacological evaluations have confirmed that HS-599 binds irreversibly to certain opioid receptors, which may explain its prolonged analgesic effects. In isolated guinea-pig ileum preparations, it displayed partial inhibition of electrically-stimulated contractions, reinforcing its profile as a partial agonist .

Properties

CAS No.

155203-05-7

Molecular Formula

C29H39NO4

Molecular Weight

465.6 g/mol

IUPAC Name

(1R,2S,6R,14R,15R,19R)-5-(cyclopropylmethyl)-19-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,16-tetraen-11-ol

InChI

InChI=1S/C29H39NO4/c1-25(2,3)26(4,32)20-15-27-10-11-29(20,33-5)24-28(27)12-13-30(16-17-6-7-17)21(27)14-18-8-9-19(31)23(34-24)22(18)28/h8-11,17,20-21,24,31-32H,6-7,12-16H2,1-5H3/t20-,21-,24-,26+,27-,28+,29-/m1/s1

InChI Key

XXEUUFWMPBSHCE-IHFGGWKQSA-N

Isomeric SMILES

C[C@]([C@H]1C[C@@]23C=C[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)(C(C)(C)C)O

Canonical SMILES

CC(C)(C)C(C)(C1CC23C=CC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.